molecular formula C9H16ClNO2 B114427 trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride CAS No. 142547-16-8

trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride

Cat. No.: B114427
CAS No.: 142547-16-8
M. Wt: 205.68 g/mol
InChI Key: KVUJGOVKWJWXCR-SCLLHFNJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride
  • Ethyl trans-2-amino-4-cyclohexene-1-carboxylate hydrochloride

Uniqueness

trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from similar compounds .

Properties

IUPAC Name

ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-4,7-8H,2,5-6,10H2,1H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUJGOVKWJWXCR-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=CCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC=CC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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